molecular formula C20H15Cl2N3OS B11176553 3-(4-chlorophenyl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-chlorophenyl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11176553
M. Wt: 416.3 g/mol
InChI Key: XDSBYDFRMASRCZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one: compound A , is a heterocyclic organic compound. Its chemical structure consists of a pyrazolo[1,5-a]pyrimidine core with two chlorophenyl substituents and a sulfanyl methyl group. The compound’s systematic name reflects its precise arrangement of atoms and functional groups.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

Industrial Production:

  • Industrial-scale production methods involve batch or continuous processes, optimizing yield and purity. These methods may include variations of the synthetic routes mentioned above.

Chemical Reactions Analysis

Compound A undergoes various chemical reactions:

    Common Reagents and Conditions:

Scientific Research Applications

Compound A finds applications in:

    Medicinal Chemistry:

    Biological Studies:

    Materials Science:

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets include specific enzymes or receptors.
  • Pathways affected may involve signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

    Compound B: (similar structure but different substituents) lacks the sulfanyl group.

    Compound C: (similar core structure) lacks the chlorophenyl substituents.

: Reference 1 (if available) : Reference 2 (if available)

Properties

Molecular Formula

C20H15Cl2N3OS

Molecular Weight

416.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H15Cl2N3OS/c1-12-19(13-2-4-14(21)5-3-13)20-23-16(10-18(26)25(20)24-12)11-27-17-8-6-15(22)7-9-17/h2-10,24H,11H2,1H3

InChI Key

XDSBYDFRMASRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CSC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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